
3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride
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Overview
Description
3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride typically involves the reaction of 3-bromo-1H-1,2,4-triazole with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The triazole ring can participate in redox reactions under appropriate conditions.
Coupling reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-1-(2-chloroethyl)-1H-1,2,4-triazole.
Scientific Research Applications
3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride has several applications in scientific research:
Medicinal chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological studies: The compound can be used to study the biological activity of triazole derivatives and their interactions with biological targets.
Industrial applications: It serves as a building block for the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloroethyl)-1H-1,2,4-triazole
- 3-bromo-1H-1,2,4-triazole
- 1-(2-bromoethyl)-1H-1,2,4-triazole
Uniqueness
3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and binding properties. This dual halogenation can provide distinct advantages in terms of chemical stability and biological activity compared to similar compounds with only one halogen atom.
Properties
IUPAC Name |
3-bromo-1-(2-chloroethyl)-1,2,4-triazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrClN3.ClH/c5-4-7-3-9(8-4)2-1-6;/h3H,1-2H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEWBWVFBJYCAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCCl)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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